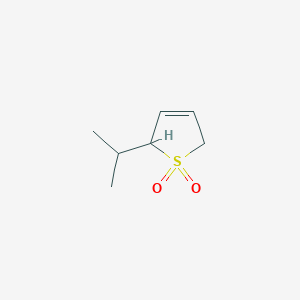

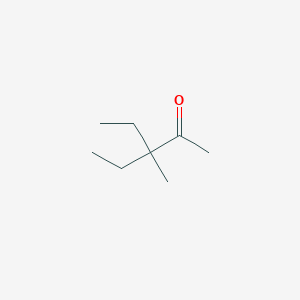

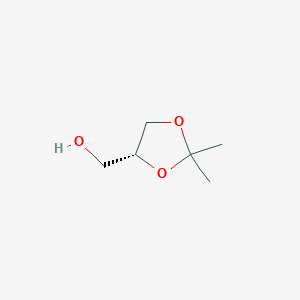

2-((tert-Butyldimethylsilyl)oxy)ethanol

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: L-Adrenalin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Auflösung von racemischem Epinephrin. Die Synthese beginnt typischerweise mit der Vorläuferverbindung Catechol, die eine Reihe von Reaktionen einschließlich Methylierung und Aminierung durchläuft, um L-Adrenalin zu bilden .

Industrielle Produktionsverfahren: In industriellen Umgebungen wird L-Adrenalin häufig durch chargenweise Verfahren hergestellt. Beispielsweise wird eine Stammlösung von L-Adrenalinbitartrat hergestellt, indem die Verbindung in Wasser gelöst und für Kalibrierstandards in der mobilen Phase weiter verdünnt wird . Die Stabilität des Produkts wird durch kontrollierte Lagerbedingungen gewährleistet, wodurch eine Haltbarkeit von bis zu 36 Monaten bei gekühlter Lagerung sichergestellt wird .

Analyse Chemischer Reaktionen

Arten von Reaktionen: L-Adrenalin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: L-Adrenalin kann zu Adrenochrom oxidiert werden, eine Reaktion, die typischerweise die Verwendung von Oxidationsmitteln wie Kaliumpermanganat beinhaltet.

Reduktion: Die Reduktion von L-Adrenalin kann zur Bildung von Dihydroxyphenylalanin (DOPA) führen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Adrenochrom, DOPA und verschiedene substituierte Derivate von L-Adrenalin .

Wissenschaftliche Forschungsanwendungen

L-Adrenalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Standard in chromatographischen Verfahren und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: L-Adrenalin wird auf seine Rolle in der Neurotransmission und seine Auswirkungen auf verschiedene biologische Systeme untersucht.

5. Wirkmechanismus

L-Adrenalin übt seine Wirkungen aus, indem es an adrenergen Rezeptoren bindet, die G-Protein-gekoppelte Rezeptoren sind. Es gibt zwei Haupttypen von adrenergen Rezeptoren: Alpha (α) und Beta (β). L-Adrenalin bindet an diese Rezeptoren und löst eine Kaskade intrazellulärer Ereignisse aus, die zu einer erhöhten Herzfrequenz, Vasokonstriktion und Bronchodilatation führen . Dieser Mechanismus ist entscheidend für die schnelle Reaktion des Körpers auf Stress und Notfälle .

Wirkmechanismus

L-Adrenaline exerts its effects by binding to adrenergic receptors, which are G protein-coupled receptors. There are two main types of adrenergic receptors: alpha (α) and beta (β). L-Adrenaline binds to these receptors, triggering a cascade of intracellular events that lead to increased heart rate, vasoconstriction, and bronchodilation . This mechanism is crucial for the body’s rapid response to stress and emergencies .

Vergleich Mit ähnlichen Verbindungen

L-Adrenalin wird häufig mit anderen Catecholaminen wie Noradrenalin (Norepinephrin) und Dopamin verglichen.

Ähnliche Verbindungen:

Einzigartigkeit von L-Adrenalin: L-Adrenalin ist einzigartig in seiner Fähigkeit, sowohl an Alpha- als auch an Beta-adrenerge Rezeptoren zu wirken, was es in Notfallsituationen sehr effektiv macht. Seine schnelle Wirkungsgeschwindigkeit und seine breite Palette physiologischer Wirkungen unterscheiden es von anderen Catecholaminen .

Eigenschaften

IUPAC Name |

2-[tert-butyl(dimethyl)silyl]oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O2Si/c1-8(2,3)11(4,5)10-7-6-9/h9H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYAGNPMQVHYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70456535 | |

| Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102229-10-7 | |

| Record name | 2-(tert-Butyldimethylsiloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102229-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butyl(dimethyl)silyl)oxyethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102229107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((tert-Butyldimethylsilyl)oxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70456535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[tert-butyl(dimethyl)silyl]oxy}ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.056 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.